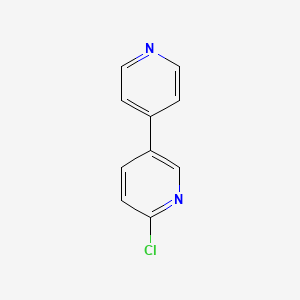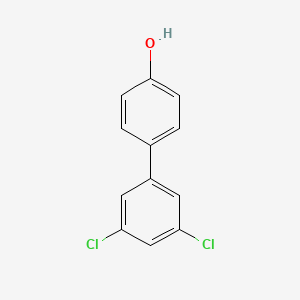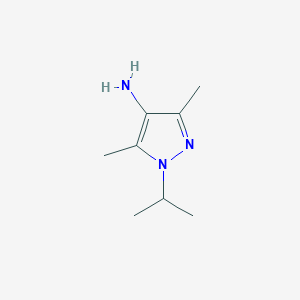![molecular formula C7H9NS B1352387 4,5,6,7-Tétrahydrothiéno[3,2-c]pyridine CAS No. 54903-50-3](/img/structure/B1352387.png)
4,5,6,7-Tétrahydrothiéno[3,2-c]pyridine
Vue d'ensemble
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered thiophene ring . This compound is known for its applications as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) such as Clopidogrel and Prasugrel .
Applications De Recherche Scientifique
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of antiplatelet drugs like Clopidogrel and Prasugrel.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
It has been used as a key intermediate in the synthesis of various bioactive compounds . For instance, it has been used in the synthesis of derivatives that act as inhibitors for the Epidermal Growth Factor Receptor (EGFR) L858R/T790M kinase, which plays a crucial role in non-small cell lung cancer .
Mode of Action
For example, aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chains have been designed to inhibit EGFR L858R/T790M kinase, thereby potentially overcoming drug resistance in non-small cell lung cancer .
Biochemical Pathways
For instance, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .
Result of Action
For example, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
Analyse Biochimique
Biochemical Properties
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with enzymes such as cytochrome P450, which metabolizes it into active metabolites . These metabolites then inhibit the P2Y12 ADP receptor on platelets, preventing blood clot formation. The compound’s interaction with cytochrome P450 is essential for its conversion into active forms that exert therapeutic effects.
Cellular Effects
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine on various cell types and cellular processes are profound. It influences cell function by inhibiting platelet aggregation, which is critical in preventing thrombotic events . Additionally, it affects cell signaling pathways by blocking the P2Y12 ADP receptor, leading to reduced platelet activation and aggregation. This inhibition also impacts gene expression related to platelet function and cellular metabolism.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine exerts its effects through binding interactions with the P2Y12 ADP receptor on platelets. This binding prevents ADP from activating the receptor, thereby inhibiting platelet aggregation. The compound also undergoes biotransformation by cytochrome P450 enzymes, which convert it into active metabolites that further inhibit platelet function . These interactions result in enzyme inhibition and changes in gene expression related to platelet activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine change over time due to its stability and degradation. The compound is stable when stored in dark, inert atmospheres at temperatures between 2-8°C . Over time, its active metabolites continue to inhibit platelet aggregation, with long-term effects observed in both in vitro and in vivo studies . These studies have shown sustained inhibition of platelet function, which is crucial for its therapeutic efficacy.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine vary with different dosages in animal models. At therapeutic doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, toxic effects such as bleeding and gastrointestinal disturbances have been observed . These threshold effects highlight the importance of dosage optimization in clinical settings to balance efficacy and safety.
Metabolic Pathways
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is involved in metabolic pathways that include its conversion by cytochrome P450 enzymes into active metabolites . These metabolites then inhibit the P2Y12 ADP receptor on platelets, preventing aggregation. The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall pharmacological effects.
Transport and Distribution
Within cells and tissues, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific tissues, particularly in the cardiovascular system where it exerts its antiplatelet effects . The compound’s distribution is crucial for its therapeutic action and effectiveness.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is primarily within platelets, where it inhibits the P2Y12 ADP receptor. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches its site of action. The specific compartmentalization within platelets is essential for its inhibitory effects on platelet aggregation and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthesis methods involves adding water, formaldehyde, and 2-thiophene ethylamine into a reaction bulb, raising the temperature to between 50°C and 55°C, and preserving heat for 20 to 30 hours. After the reaction, the liquid is extracted using dichloroethane, and the organic layer is washed with a saturated salt solution. The organic layer is then subjected to pressure reduction and drying by distillation to obtain imine. The imine is then reacted with ethanol hydrogen chloride, followed by heating to 65°C to 75°C, and further processing to obtain the final product .
Industrial Production Methods
Industrial production methods for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine typically involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or fully reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyridines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Benzo[b]thiophene: A fused ring system with a benzene ring attached to a thiophene ring.
Thieno[3,2-d]pyrimidine: A fused ring system with a pyrimidine ring attached to a thiophene ring.
Uniqueness
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to serve as an intermediate in the synthesis of important pharmaceutical agents like Clopidogrel and Prasugrel highlights its significance in medicinal chemistry .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWOLDNYOTRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203414 | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54903-50-3 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3AKK727FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine relate to its biological activity, particularly as an antiplatelet agent?
A1: The presence of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is crucial for the antiplatelet activity observed in several derivatives. Modifications to this core structure can significantly impact potency and selectivity. For instance, introducing specific substituents, such as a 2-chlorobenzyl group at the 5-position, as seen in Ticlopidine, results in potent inhibition of platelet aggregation. [ [] ] Further research has shown that the presence of a central amide linkage, a secondary amine, and (R)-configuration at the 4-position of the core are key factors for potent inhibition of Hedgehog acyltransferase (HHAT). [ [] ]
Q2: Are there other biological activities associated with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives besides antiplatelet effects?
A2: Yes, research has demonstrated that certain derivatives exhibit inhibitory activity against phenylethanolamine N-methyltransferase. [ [] ] Additionally, some analogues show promising complement inhibition activity without exhibiting haemolytic activity or cytotoxicity in human cell lines. [ [] ]
Q3: Can you elaborate on the role of chirality in the biological activity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A3: Chirality plays a significant role. Research on HHAT inhibitors showed that the (R)-configuration at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is crucial for potent inhibitory activity. [ [] ] This highlights the importance of stereochemistry in optimizing the biological activity of these compounds.
Q4: How does Ticlopidine, a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, interact with its target to exert its antiplatelet effects?
A4: While the exact mechanism remains unclear, studies suggest that Ticlopidine does not primarily rely on elevated cAMP levels or prostaglandin synthesis for its antiplatelet action. [ [] ] Unlike some antiplatelet agents, its inhibitory effect on ADP-induced aggregation is not reversed by adenylate cyclase inhibitors. [ [] ] This suggests a unique mechanism that warrants further investigation.
Q5: How does Prasugrel, another derivative, exert its antiplatelet effects?
A5: Prasugrel functions as a prodrug that is metabolized in vivo to its active form. This active metabolite inhibits platelet aggregation and activation. The biotransformation process involves ester bond hydrolysis followed by cytochrome P450-mediated metabolism. [ [] ]
Q6: What is the role of human carboxylesterases in the metabolism of Prasugrel?
A6: Human carboxylesterases, particularly hCE1 and hCE2, play a crucial role in the conversion of Prasugrel to its active metabolite. hCE2 exhibits significantly higher efficiency than hCE1 in hydrolyzing Prasugrel. [ [] ]
Q7: What is the contribution of the intestine to the formation of Prasugrel's active metabolite?
A7: The intestine plays a significant role in the conversion of Prasugrel to its active metabolite, comparable to the liver's contribution. Studies in dogs revealed that the intestine converts a substantial amount of Prasugrel to the active metabolite, highlighting its importance in the drug's overall pharmacokinetic profile. [ [] ]
Q8: What is the molecular formula and weight of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A8: The molecular formula is C7H9NS, and the molecular weight is 139.22 g/mol.
Q9: What are some key synthetic approaches for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A9: Several methods exist, including:
- Modified Pictet-Spengler reaction: This approach involves the condensation of 2-(2-thienyl)ethylamine with a carbonyl compound, followed by cyclization. [ [, ] ]
- Multicomponent synthesis using 2-chlorophenyl zinc bromide: This method facilitates the construction of the benzylamine core found in Ticlopidine and related derivatives. [ [] ]
- Nucleophilic substitution reactions: Starting from readily available materials like (R)-2-chloromandelic acid, a series of transformations involving methyl esterification, sulfonylation, and nucleophilic substitution can lead to the desired products, exemplified by the synthesis of Clopidogrel hydrogen sulfate. [ [] ]
Q10: What strategies can improve the stability, solubility, or bioavailability of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A10: Formulating these compounds as specific salts, such as hydrochloride or maleate salts, has demonstrated improved stability and oral absorption. [ [] ] For example, Prasugrel hydrochloride acetic acid solvate exhibits enhanced stability and solubility compared to Prasugrel hydrochloride. [ [] ]
Q11: What analytical techniques are commonly employed for characterizing and quantifying 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives?
A11: Various methods are used, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














